3,4-Dimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a unique structure. It combines aromatic rings, methoxy groups, and a hydrazinecarbonyl moiety. Let’s break down its features:
Aromatic Rings: The compound contains a benzene ring, which imparts stability and aromatic character.
Methoxy Groups: Two methoxy (CH₃O) substituents are attached to the benzene ring at positions 3 and 4.
Hydrazinecarbonyl Moiety: The central feature is the hydrazinecarbonyl group, which includes a hydrazine (N₂H₄) unit and a carbonyl (C=O) group.
Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Research efforts may be ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity: 3,4-Dimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: The methoxy groups could be oxidized under suitable conditions.
Reduction: The carbonyl group may undergo reduction.
Substitution: The aromatic ring could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. standard reagents for oxidation (e.g., KMnO₄), reduction (e.g., LiAlH₄), and substitution (e.g., halogens) are commonly used.
Major Products: The major products formed during these reactions would vary based on the specific reaction type. For example, oxidation could yield hydroxylated derivatives, while reduction might lead to amine derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate or building block.
Biology: It could serve as a probe for studying biological processes.
Medicine: Research into its pharmacological properties may reveal therapeutic potential.
Industry: If scalable production methods are developed, it could find use in specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, this compound’s unique combination of features sets it apart. Researchers may compare it with related hydrazine-containing molecules to explore its distinct properties.
Properties
Molecular Formula |
C18H16N6O10 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2,4,6-trinitrophenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C18H16N6O10/c1-33-15-4-3-10(5-16(15)34-2)18(26)19-9-17(25)21-20-8-12-13(23(29)30)6-11(22(27)28)7-14(12)24(31)32/h3-8H,9H2,1-2H3,(H,19,26)(H,21,25)/b20-8+ |
InChI Key |
MNEXCRNLQBJFGA-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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